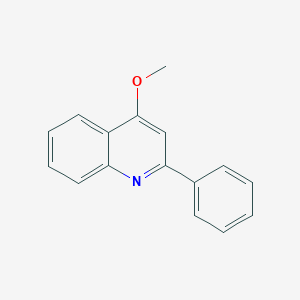
4-Methoxy-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-phenylquinoline is a natural product found in Lunasia amara with data available.
Aplicaciones Científicas De Investigación
Antiplatelet Agents :4-Methoxy-2-phenylquinoline derivatives have been identified as potent antiplatelet agents. One such derivative, 5-ethyl-4-methoxy-2-phenylquinoline, demonstrated significant antiplatelet activity and was more active than indomethacin. The mechanism of action is thought to be through the inhibition of cyclooxygenase or thromboxane synthetase (Ko et al., 2001).
Antiproliferative Activity :Derivatives of 4-methoxy-2-phenylquinoline have shown antiproliferative activity, particularly against solid cancer cells such as breast and colon cancer. The antiproliferative effect is influenced by the position and nature of substituents on the quinoline ring, suggesting a structure-dependent mechanism (Chen et al., 2006).
Antitumor Agents :Certain 2-phenylquinolin-4-ones, related to 4-methoxy-2-phenylquinoline, have been evaluated for cytotoxic activity against tumor cell lines, with some analogues showing significant inhibitory activity. These compounds have potential as antitumor agents, with promising preclinical evaluations (Chou et al., 2010).
Inhibition of Tubulin Polymerization :Methoxy-substituted 2-phenylindoles, closely related to 4-methoxy-2-phenylquinoline, have been studied for their ability to inhibit tubulin polymerization. This action is a key mechanism in the cytostatic activity against cancer cells, similar to the effect of colchicine (Gastpar et al., 1998).
Corrosion Inhibition :Quinazoline derivatives, which include structures like 4-methoxy-2-phenylquinoline, have been studied as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds act as mixed-type inhibitors and follow Langmuir adsorption isotherm (Khan et al., 2017).
Blue Light-Emitting Phosphors for OLED :Derivatives of 2,4-diphenylquinoline, such as 2-(4-methoxy-phenyl)-4-phenyl-quinoline, have been synthesized and characterized for use as blue light-emitting organic phosphors in OLED devices. These compounds show potential for improving the stability and operating lifetime of electroluminescent devices (Dahule et al., 2015).
Propiedades
Nombre del producto |
4-Methoxy-2-phenylquinoline |
|---|---|
Fórmula molecular |
C16H13NO |
Peso molecular |
235.28g/mol |
Nombre IUPAC |
4-methoxy-2-phenylquinoline |
InChI |
InChI=1S/C16H13NO/c1-18-16-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16/h2-11H,1H3 |
Clave InChI |
CVJHRDUVYHASOG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



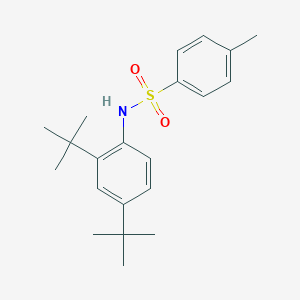
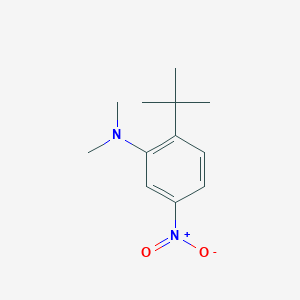
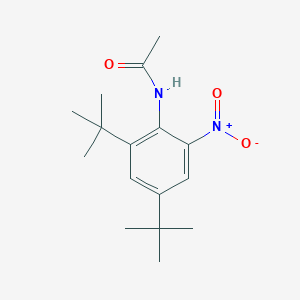


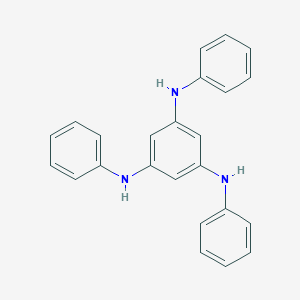
![4-[2-(4-aminophenyl)ethyl]-N,N-dimethylaniline](/img/structure/B373630.png)
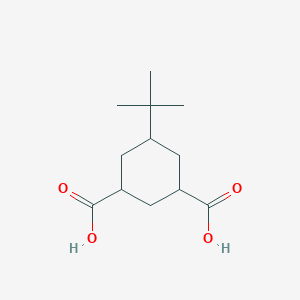
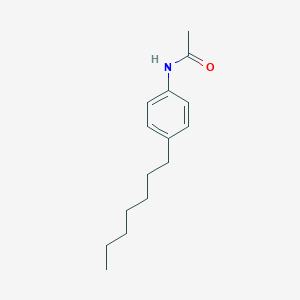


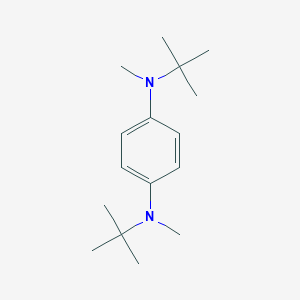
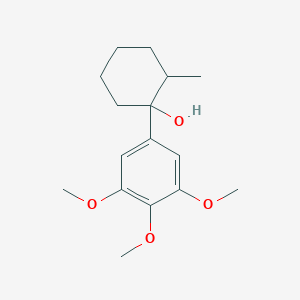
![N-[4-(2-methylcyclohexyl)phenyl]acetamide](/img/structure/B373641.png)